

# What is the CAS number for 2,5-Dimethylphenylacetonitrile?

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## Compound of Interest

Compound Name: 2,5-Dimethylphenylacetonitrile

Cat. No.: B100795

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## A Technical Guide to 2,5-Dimethylphenylacetonitrile

CAS Number: 16213-85-7

This technical guide provides an in-depth overview of **2,5-Dimethylphenylacetonitrile**, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.

## Chemical and Physical Properties

**2,5-Dimethylphenylacetonitrile**, also known as 2,5-dimethylbenzyl cyanide, is an organic compound with the chemical formula C10H11N.<sup>[1]</sup> The presence of the nitrile group and the substituted phenyl ring makes it a useful intermediate in organic synthesis. A summary of its key properties is presented in the table below.

Property	Value	Reference
CAS Number	16213-85-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C10H11N	<a href="#">[1]</a>
Molecular Weight	145.20 g/mol	<a href="#">[1]</a>
Synonyms	2,5-Xylylacetonitrile, Benzeneacetonitrile, 2,5- dimethyl-	<a href="#">[1]</a>

## Synthesis of Substituted Phenylacetonitriles

While a detailed experimental protocol specifically for the synthesis of **2,5-Dimethylphenylacetonitrile** is not readily available in the surveyed literature, a common and effective method for the preparation of substituted phenylacetonitriles is the nucleophilic substitution of the corresponding benzyl halide with a cyanide salt. The following protocol for the synthesis of the related compound, 2-methylbenzyl cyanide, illustrates a typical procedure that can be adapted for **2,5-Dimethylphenylacetonitrile**, likely starting from 2,5-dimethylbenzyl chloride.

## Representative Experimental Protocol: Synthesis of 2-Methylbenzyl Cyanide

This protocol is for the synthesis of 2-methylbenzyl cyanide and is representative of the synthesis of substituted benzyl cyanides.[\[3\]](#)

Materials:

- 2-Methylbenzyl chloride
- 25% Sodium cyanide aqueous solution
- Quaternary ammonium salt catalyst (e.g., tetramethylammonium chloride)
- Alkali binding agent (e.g., ferric chloride)

- Boric acid
- Water

Procedure:

- In a suitable reaction flask, charge the 25% aqueous solution of sodium cyanide.
- Raise the temperature of the solution to 30°C.
- Slowly add 2-methylbenzyl chloride dropwise to the cyanide solution.
- Add the quaternary ammonium salt catalyst, the alkali binding agent, and boric acid to the reaction mixture.
- Maintain the temperature at 30°C and monitor the reaction progress until the concentration of 2-methylbenzyl chloride is less than 0.1%.
- Upon completion, quench the reaction by adding water to the reaction vessel.
- Allow the mixture to stand for approximately one hour to let the layers separate.
- Separate the organic layer containing the product.
- Purify the crude 2-methylbenzyl cyanide by distillation to obtain the final product.[\[3\]](#)

## Applications in Drug Discovery and Development

Phenylacetonitrile and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile functional group for the construction of more complex molecular architectures.

While specific therapeutic agents derived directly from **2,5-Dimethylphenylacetonitrile** are not prominently documented, substituted phenylacetonitriles are key intermediates in the synthesis of various classes of drugs, including but not limited to:

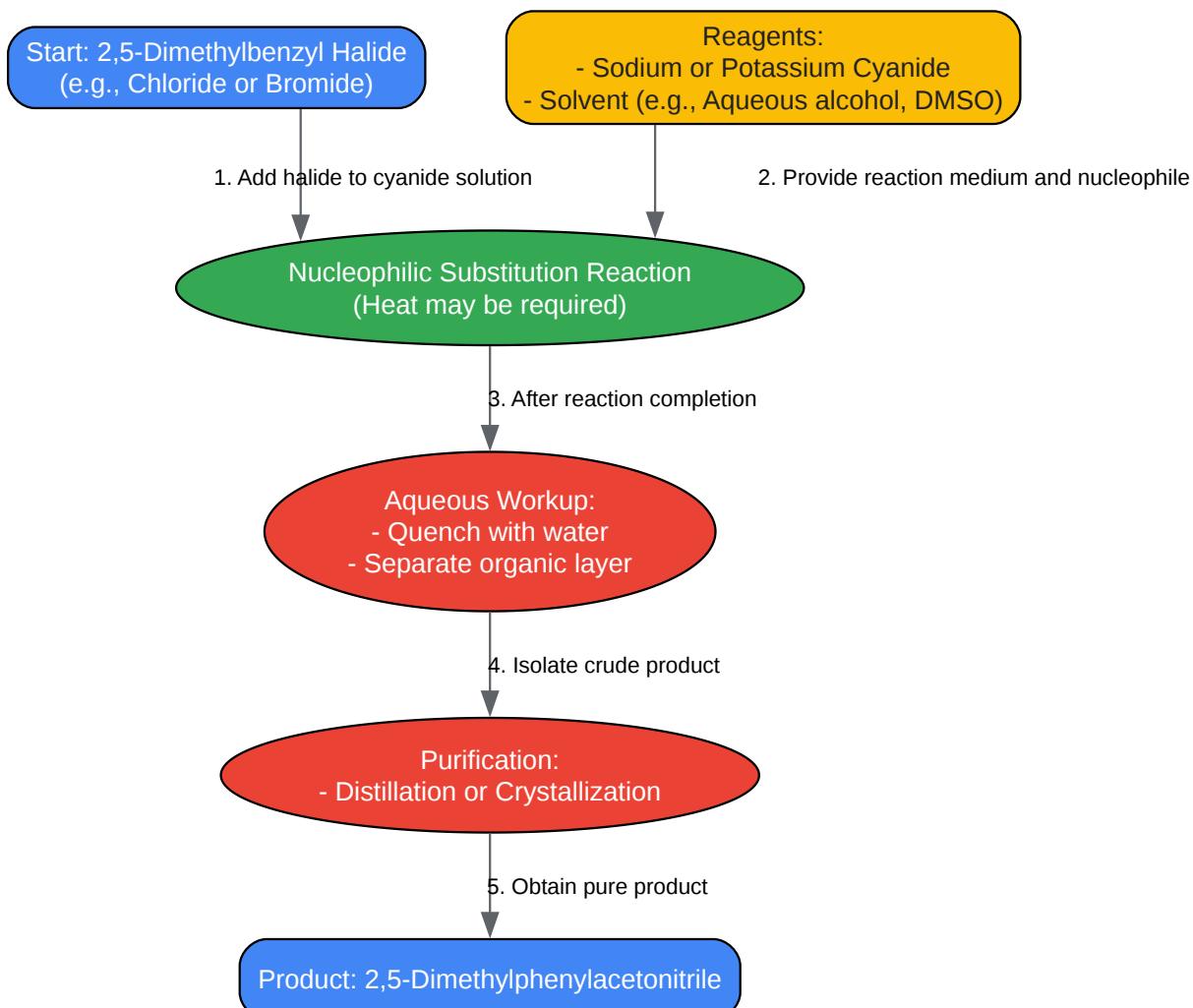
- Antihistamines

- Antidepressants
- Antihypertensives
- Antitussives

The 2,5-dimethyl substitution pattern on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule by altering its lipophilicity, metabolic stability, and interaction with biological targets. Researchers in drug discovery can utilize **2,5-Dimethylphenylacetonitrile** as a starting material to synthesize novel compounds for screening and development.

## Synthetic Pathway Overview

The general synthesis of substituted phenylacetonitriles, such as **2,5-Dimethylphenylacetonitrile**, typically involves the reaction of a substituted benzyl halide with a cyanide salt. This reaction proceeds via a nucleophilic substitution mechanism.



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## References

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